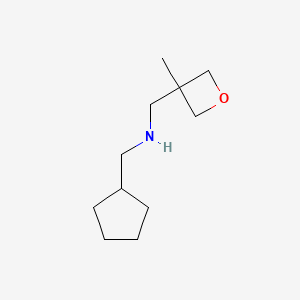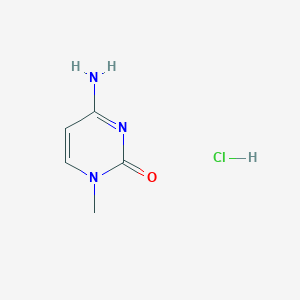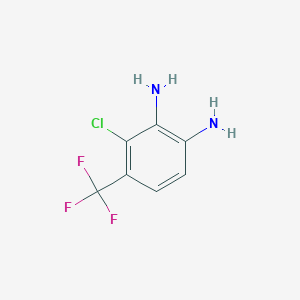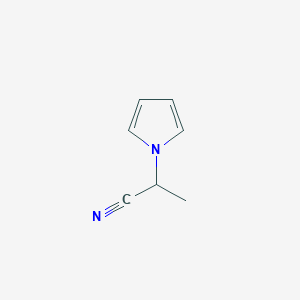
2-(6-Amino-1H-indol-1-yl)-N-isopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Amino-1H-indol-1-yl)-N-isopropylacetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring substituted with an amino group at the 6-position and an N-isopropylacetamide group at the 1-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Amino-1H-indol-1-yl)-N-isopropylacetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Amination: The introduction of the amino group at the 6-position can be achieved through nitration followed by reduction. Nitration of the indole ring with nitric acid yields a nitro-indole, which is then reduced to the amino-indole using a reducing agent such as tin(II) chloride or hydrogen gas over a palladium catalyst.
Acylation: The final step involves the acylation of the amino-indole with isopropylacetyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-(6-Amino-1H-indol-1-yl)-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, at the available positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Tin(II) chloride, hydrogen gas over palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Nitro-indole derivatives.
Reduction: Amino-indole derivatives.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
科学的研究の応用
2-(6-Amino-1H-indol-1-yl)-N-isopropylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its bioactive indole core.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(6-Amino-1H-indol-1-yl)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, enhancing binding affinity. The N-isopropylacetamide group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and bioavailability.
類似化合物との比較
Similar Compounds
2-(6-Amino-1H-indol-1-yl)-N-methylacetamide: Similar structure but with a methyl group instead of an isopropyl group.
2-(6-Amino-1H-indol-1-yl)-N-ethylacetamide: Similar structure but with an ethyl group instead of an isopropyl group.
2-(6-Amino-1H-indol-1-yl)-N-propylacetamide: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness
2-(6-Amino-1H-indol-1-yl)-N-isopropylacetamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group can enhance its lipophilicity, potentially improving its membrane permeability and bioavailability compared to its methyl and ethyl analogs.
特性
分子式 |
C13H17N3O |
|---|---|
分子量 |
231.29 g/mol |
IUPAC名 |
2-(6-aminoindol-1-yl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C13H17N3O/c1-9(2)15-13(17)8-16-6-5-10-3-4-11(14)7-12(10)16/h3-7,9H,8,14H2,1-2H3,(H,15,17) |
InChIキー |
RKSSUEKKJLDBCN-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)CN1C=CC2=C1C=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



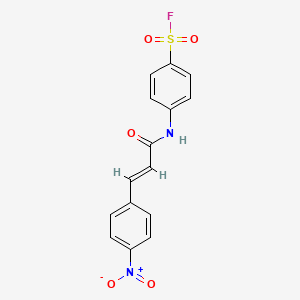



![(1-isopropyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13347789.png)


